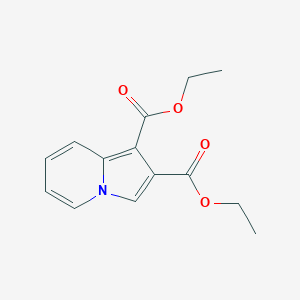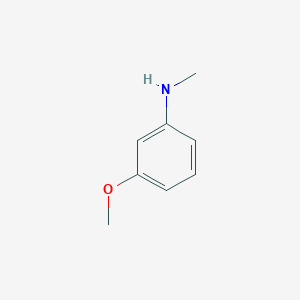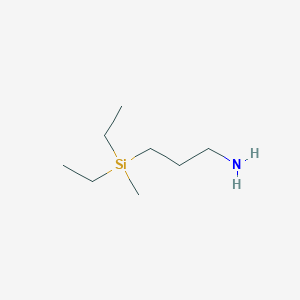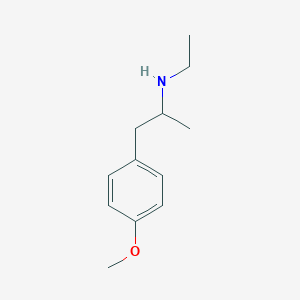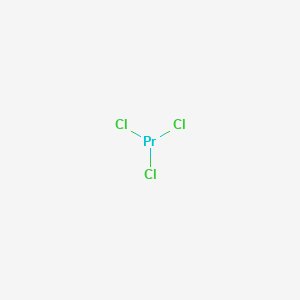
Praseodymium chloride
説明
Praseodymium chloride is an inorganic compound with the chemical formula PrCl₃. It is a member of the lanthanide series and typically exists in both anhydrous and hydrated forms. The anhydrous form appears as a blue-green solid, while the hydrated form is light green. This compound is known for its ability to absorb water rapidly from the atmosphere, forming a heptahydrate.
作用機序
Target of Action
Praseodymium chloride, also known as Praseodymium (III) chloride, is an inorganic compound with the formula PrCl3 . It is a part of the lanthanide series of elements, which are known for their unique properties . .
Mode of Action
This compound is classified as a Lewis acid, specifically a “hard” acid according to the HSAB concept . This means it can accept electron pairs and form coordinate covalent bonds. It forms a stable Lewis acid-base complex K2PrCl5 by reaction with potassium chloride . This compound shows interesting optical and magnetic properties .
Biochemical Pathways
It’s known that this compound can be used to prepare insoluble praseodymium (iii) compounds . For example, Praseodymium (III) phosphate and Praseodymium (III) fluoride can be prepared by reaction with potassium phosphate and sodium fluoride, respectively .
Pharmacokinetics
A study on rats showed that the dose and co-exposure with other rare earth elements (rees) are two important factors to consider as determinants of the toxicokinetics of rees .
Result of Action
It’s known that this compound rapidly absorbs water on exposure to moist air to form a light green heptahydrate .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it rapidly absorbs water on exposure to moist air, forming a light green heptahydrate . Furthermore, the dose and co-exposure with other REEs can significantly impact the toxicokinetics of this compound .
生化学分析
Biochemical Properties
Praseodymium chloride has been found to interact with various biomolecules in biochemical reactions . For instance, it has been used in the synthesis of novel complexes that exhibit antimicrobial activity .
Cellular Effects
Studies have shown that it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Studies have shown that the effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound may be involved in various metabolic pathways, interacting with enzymes or cofactors. It could also have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that is still being researched . This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: Praseodymium chloride can be synthesized by treating praseodymium metal with hydrogen chloride gas: [ 2 \text{Pr} + 6 \text{HCl} \rightarrow 2 \text{PrCl}_3 + 3 \text{H}_2 ]
Industrial Production Methods:
-
Vacuum Sublimation: The compound is often purified through vacuum sublimation.
-
Hydrated Salts Preparation: Hydrated salts of this compound can be prepared by treating praseodymium metal or praseodymium carbonate with hydrochloric acid: [ \text{Pr}_2(\text{CO}_3)_3 + 6 \text{HCl} + 15 \text{H}_2\text{O} \rightarrow 2 [\text{Pr}(\text{H}_2\text{O})_9]\text{Cl}_3 + 3 \text{CO}_2 ]
-
Ammonium Chloride Route: Anhydrous this compound can be made by thermal dehydration of the hydrate at 400°C in the presence of ammonium chloride.
-
Thionyl Chloride Method: The hydrate can also be dehydrated using thionyl chloride.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming praseodymium oxide.
Reduction: It can be reduced to praseodymium metal.
Substitution: this compound can participate in substitution reactions to form other praseodymium compounds.
Common Reagents and Conditions:
Oxidation: Reacts with oxygen to form praseodymium oxide.
Substitution: Reacts with potassium phosphate to form praseodymium phosphate: [ \text{PrCl}_3 + \text{K}_3\text{PO}_4 \rightarrow \text{PrPO}_4 + 3 \text{KCl} ]
Major Products:
Praseodymium Phosphate: Formed by reaction with potassium phosphate.
Praseodymium Fluoride: Formed by reaction with sodium fluoride: [ \text{PrCl}_3 + 3 \text{NaF} \rightarrow \text{PrF}_3 + 3 \text{NaCl} ]
科学的研究の応用
Praseodymium chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other praseodymium compounds.
Biology: Investigated for its potential biological effects and interactions.
Medicine: Explored for its potential use in medical imaging and diagnostics.
Industry: Utilized in the production of high-strength alloys, special glasses, and ceramics. It is also used as a dopant in fiber optics and laser materials.
類似化合物との比較
- Praseodymium Fluoride (PrF₃)
- Praseodymium Bromide (PrBr₃)
- Praseodymium Iodide (PrI₃)
Uniqueness: Praseodymium chloride is unique due to its ability to form stable Lewis acid-base complexes and its rapid hydration properties. Compared to other praseodymium halides, this compound is more commonly used in various industrial and research applications due to its relative ease of preparation and handling.
特性
IUPAC Name |
praseodymium(3+);trichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Pr/h3*1H;/q;;;+3/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBNLZDGIPPZLL-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Pr+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3Pr | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044766 | |
| Record name | Praseodymium trichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10361-79-2 | |
| Record name | Praseodymium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10361-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Praseodymium trichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRASEODYMIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JB99PM4G8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Silane, [(4-methoxyphenyl)methoxy]trimethyl-](/img/structure/B77189.png)
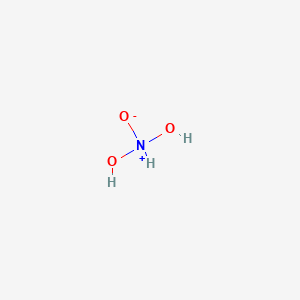
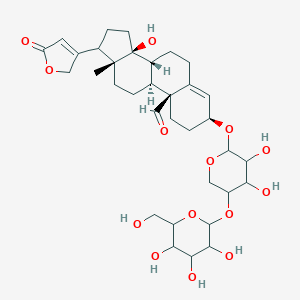

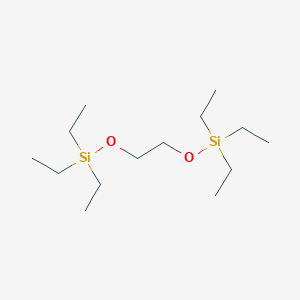
![N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)iminomethyl]aniline](/img/structure/B77199.png)



